4-Amino-N-methylbenzenemethanesulfonamide (CAS 109903-35-7) is a substituted aromatic sulfonamide, a class of compounds widely utilized as foundational scaffolds in drug discovery. Its structure is defined by a primary aniline amine, a flexible methylene (-CH2-) spacer, and a tertiary N-methylated sulfonamide group. These features make it a specifically functionalized building block, most notably recognized as a key intermediate in the synthesis of the widely used anti-migraine drug Sumatriptan.
Substituting 4-Amino-N-methylbenzenemethanesulfonamide with seemingly similar analogs like 4-aminobenzenesulfonamide (sulfanilamide) or its non-N-methylated counterpart is not viable for its primary, high-value applications. The methylene spacer and N-methyl group are not incidental; they are integral components of the final active pharmaceutical ingredient (API) structure, such as Sumatriptan. Furthermore, the N-methylation renders the sulfonamide group tertiary, removing the acidic N-H proton characteristic of primary and secondary sulfonamides. This fundamentally alters its reactivity profile, preventing unwanted side reactions in synthetic sequences that employ strong bases or organometallic reagents, thereby ensuring predictable reaction outcomes and higher purity of the final product.
4-Amino-N-methylbenzenemethanesulfonamide is documented as a key starting material for the synthesis of Sumatriptan, a globally marketed medication for migraine and cluster headaches. In this context, it is not an optional or interchangeable building block. Both the methylene linker and the N-methylsulfonamide moiety are incorporated directly into the final drug structure. Therefore, using a substitute like 4-aminobenzenesulfonamide, which lacks the methylene spacer, or the non-N-methylated analog would result in the synthesis of a completely different molecule, not the target API.
| Evidence Dimension | Role in API Synthesis |
| Target Compound Data | Established intermediate for Sumatriptan synthesis. |
| Comparator Or Baseline | Structural analogs (e.g., 4-aminobenzenesulfonamide) cannot be used to synthesize Sumatriptan. |
| Quantified Difference | Qualitatively non-interchangeable; substitution leads to 100% failure in producing the target API. |
| Conditions | Multi-step synthesis of Sumatriptan. |
For any procurement team supporting Sumatriptan synthesis or related R&D, this specific CAS number is a required, non-substitutable raw material.
Unlike primary sulfonamides (R-SO2NH2) or secondary sulfonamides (R-SO2NHR'), which possess an acidic proton on the nitrogen, 4-Amino-N-methylbenzenemethanesulfonamide is a tertiary sulfonamide. The N-methyl group eliminates this acidic site. This is a critical feature in process chemistry, as it prevents deprotonation and subsequent side reactions when strong bases (e.g., n-BuLi, NaH) or nucleophilic reagents are used in subsequent synthetic steps. This leads to cleaner reactions, simpler purifications, and more reliable process scale-up compared to using its non-methylated analogs.
| Evidence Dimension | Acidity of Sulfonamide N-H |
| Target Compound Data | pKa > 25 (estimated for tertiary sulfonamide, no acidic N-H proton). |
| Comparator Or Baseline | Primary benzenesulfonamide (pKa ≈ 10); Secondary sulfonamide (pKa ≈ 11). |
| Quantified Difference | Effectively non-acidic under common basic reaction conditions, unlike analogs. |
| Conditions | Organic synthesis involving basic reagents. |
This compound provides process simplification and improves reproducibility by removing a common site of unwanted reactivity, reducing impurity formation and potentially increasing overall yield.
A patented preparation process demonstrates the efficient synthesis of 4-Amino-N-methylbenzenemethanesulfonamide via the reduction of its nitro-precursor using hydrazine hydrate. This method achieves a product yield of over 92%. This is an improvement over alternative reduction methods like catalytic hydrogenation with PdO/C, which can have lower yields (approx. 89%) and utilize an expensive catalyst that is prone to deactivation. The existence of a high-yield, cost-effective synthesis route is a key procurement consideration, indicating the material can be sourced reliably and with a consistent, high-purity profile suitable for industrial production.
| Evidence Dimension | Synthesis Yield |
| Target Compound Data | >92% |
| Comparator Or Baseline | Catalytic hydrogenation method (approx. 89%) |
| Quantified Difference | At least 3% absolute yield improvement over the baseline method. |
| Conditions | Reduction of 4-nitro-N-methylbenzenemethanesulfonamide. |
A validated, high-yield manufacturing process translates to a more stable supply chain, consistent product quality, and better cost-efficiency for the buyer.
This compound is the right choice for research, development, or manufacturing campaigns targeting the synthesis of Sumatriptan or structurally related triptan analogs where a 4-aminobenzyl-N-methylsulfonamide core is required by the molecular design.
Ideal for synthetic routes where a sulfonamide moiety is required but its potentially acidic N-H could interfere with subsequent steps involving strong bases, Grignard reagents, or organolithiums. Its non-acidic nature prevents unwanted deprotonation, simplifying the synthetic plan and improving reaction outcomes.
Given its role as a direct precursor to an API and the existence of high-yield manufacturing processes, this material is well-suited for regulated production environments (e.g., cGMP) where raw material purity, consistency, and a well-defined impurity profile are paramount to ensuring the quality of the final drug substance.
Acute Toxic;Irritant;Environmental Hazard